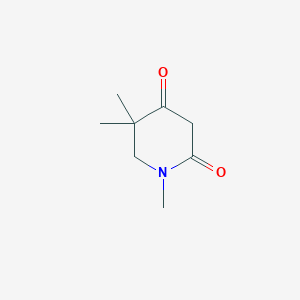

1,5,5-Trimethylpiperidine-2,4-dione

Description

Structure

3D Structure

Propriétés

Numéro CAS |

118263-85-7 |

|---|---|

Formule moléculaire |

C8H13NO2 |

Poids moléculaire |

155.19 g/mol |

Nom IUPAC |

1,5,5-trimethylpiperidine-2,4-dione |

InChI |

InChI=1S/C8H13NO2/c1-8(2)5-9(3)7(11)4-6(8)10/h4-5H2,1-3H3 |

Clé InChI |

HOPSNALXOZCLNZ-UHFFFAOYSA-N |

SMILES canonique |

CC1(CN(C(=O)CC1=O)C)C |

Origine du produit |

United States |

Chemical Reactivity and Mechanistic Investigations of 1,5,5 Trimethylpiperidine 2,4 Dione

The chemical behavior of 1,5,5-trimethylpiperidine-2,4-dione is governed by the interplay of its functional groups and the conformational dynamics of its heterocyclic ring. A thorough understanding of its reactivity requires detailed mechanistic investigations, with a particular focus on tautomerism and isomerization processes inherent to its dioxo-piperidine framework.

Derivatization and Structural Modification Strategies

Synthesis of Substituted 1,5,5-Trimethylpiperidine-2,4-dione Analogues

The synthesis of analogues of this compound can be systematically approached by targeting specific positions on the piperidinedione ring. These include the nitrogen atom, the carbonyl carbons, and the existing methyl groups.

N-Alkylation and N-Acylation Reactions

The secondary amine nitrogen in the this compound ring is a prime site for functionalization through N-alkylation and N-acylation reactions. These reactions introduce a wide variety of substituents, altering the steric and electronic properties of the molecule.

N-Alkylation is commonly achieved by reacting the parent piperidinedione with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to ensure efficient and selective mono-alkylation, avoiding the formation of quaternary ammonium (B1175870) salts. researchgate.net Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a dry aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The reaction typically proceeds by stirring the piperidinedione and the base, followed by the addition of the alkylating agent. researchgate.net For less reactive alkyl halides, heating the reaction mixture may be necessary. researchgate.net

N-Acylation introduces an acyl group to the nitrogen atom, typically by reaction with an acyl chloride or anhydride (B1165640) in the presence of a base to neutralize the resulting acid. This method is effective for introducing a range of functionalities, including simple alkyl and aryl acyl groups, as well as more complex moieties.

Table 1: Representative N-Alkylation and N-Acylation Reactions for Piperidine (B6355638) Scaffolds

| Entry | Reactant | Reagent | Base | Solvent | Product Type | Reference |

| 1 | Piperidine | Alkyl bromide/iodide | K₂CO₃ | DMF | N-Alkylpiperidine | researchgate.net |

| 2 | Piperidine | Alkyl halide | NaH | DMF | N-Alkylpiperidine | researchgate.net |

| 3 | Piperidine | Acyl chloride | Triethylamine | Dichloromethane | N-Acylpiperidine | General Knowledge |

| 4 | Pyrrole | Alkyl halide | KOH | Ionic Liquid | N-Alkylpyrrole | organic-chemistry.org |

This table presents generalized conditions for N-alkylation and N-acylation of piperidine and related N-heterocycles, which are applicable to this compound.

Modification at Carbonyl Positions

The two carbonyl groups at positions 2 and 4 of the piperidinedione ring are key sites for a variety of chemical transformations. These modifications can lead to a broad spectrum of derivatives with altered chemical reactivity and biological activity.

One common reaction is the Wittig reaction or related olefination reactions, which can convert one or both carbonyl groups into exocyclic double bonds. This allows for the introduction of a wide range of substituted alkylidene groups. Another approach involves the reduction of one or both carbonyl groups to the corresponding hydroxyl groups, which can then be further functionalized. Selective reduction can be challenging but may be achieved through the use of specific reducing agents and protecting group strategies.

The carbonyl groups can also participate in condensation reactions . For example, condensation with hydrazines can yield pyrazolone-fused systems, while reaction with hydroxylamine (B1172632) can form oximes. The reactivity of the carbonyl groups can be influenced by the nature of the substituent on the nitrogen atom.

Side-Chain Functionalization and Diversification

The methyl groups at the C5 position of this compound offer opportunities for functionalization, albeit requiring more forcing reaction conditions. Radical halogenation, for instance, could introduce a handle for further substitution reactions. However, controlling the selectivity of such reactions can be challenging.

A more strategic approach involves the synthesis of the piperidinedione ring from already functionalized building blocks. Rhodium-catalyzed C-H insertion and cyclopropanation reactions have been utilized for the site-selective functionalization of piperidine rings, offering a pathway to introduce substituents at various positions. nih.gov While not directly demonstrated on this compound, these methods provide a conceptual framework for creating analogues with diverse side-chains.

Formation of Fused and Spirocyclic Systems Incorporating the Piperidinedione Motif

Building upon the this compound core to create more complex polycyclic architectures, such as fused and spirocyclic systems, represents a significant strategy for expanding its chemical diversity.

Synthesis of Spiro-imidazolidinedione Derivatives from Piperidones

The synthesis of spirocyclic compounds from piperidones is a well-established strategy. whiterose.ac.uk This can be achieved by forming a new ring system that shares a common carbon atom with the piperidine ring. For instance, spiro-imidazolidinediones can be synthesized from piperidones through multi-step reaction sequences. Although direct synthesis from this compound is not explicitly detailed in the literature, analogous syntheses provide a clear blueprint. One such approach involves the reaction of a piperidone with potassium cyanide and ammonium carbonate (the Bucherer-Bergs reaction) to form a spiro-hydantoin.

In a related context, novel spirocyclic piperidine derivatives have been designed and synthesized as ligands for σ1 receptors, highlighting the utility of this scaffold in medicinal chemistry. nih.gov These syntheses often involve the construction of the spiro-ring on a pre-formed piperidine or the formation of the piperidine ring on a pre-existing spirocyclic core. whiterose.ac.uk

Table 2: Strategies for the Synthesis of Spiropiperidines

| Strategy | Description | Example Application | Reference |

| Ring formation on a preformed piperidine | A new carbocyclic or heterocyclic ring is constructed on an existing piperidine scaffold. | Synthesis of 2-, 3-, and 4-spiropiperidines for drug discovery. | whiterose.ac.uk |

| Piperidine formation on a preformed spirocycle | The piperidine ring is assembled onto a molecule that already contains a spiro center. | Synthesis of spirocyclic alkaloids and other natural products. | whiterose.ac.uk |

| Multi-component reactions | Several components react in a one-pot synthesis to form a complex spirocyclic structure. | Synthesis of bis-spiro piperidine derivatives. | mdpi.com |

Annulation Reactions for Polycyclic Structures

Annulation reactions are powerful tools for the construction of fused ring systems. These reactions involve the formation of a new ring fused to an existing one. For the this compound scaffold, annulation reactions could be employed to create a variety of polycyclic nitrogen heterocycles.

For example, a Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, could potentially be adapted. nih.gov This would involve reacting an enolate derived from the piperidinedione with an α,β-unsaturated ketone. Another approach is the use of formal [5+1] annulation reactions to create functionalized dihydropyrans, which could then be further elaborated. rsc.org

Furthermore, tandem ring-forming strategies, such as those involving benzannulation followed by ring-closing metathesis, have been developed for the synthesis of polycyclic nitrogen heterocycles. nih.gov The application of such strategies to this compound could lead to novel and complex molecular architectures.

Structure-Reactivity Relationships in this compound Derivatives

Influence of Substituent Effects on Chemical Reactivity

The introduction of substituents, particularly at the C3 position, dramatically alters the chemical reactivity of the this compound ring system. The C3 position is flanked by two carbonyl groups, rendering the protons attached to it acidic and thus a prime site for a variety of chemical modifications.

Electron-withdrawing groups (EWGs) at the C3 position, such as acyl, cyano, or nitro groups, significantly increase the acidity of the C3-proton. This enhanced acidity facilitates deprotonation by even weak bases, generating a stabilized enolate. This enolate is a key intermediate for subsequent reactions such as alkylations, aldol condensations, and Michael additions, allowing for the introduction of a wide range of functional groups. For instance, the presence of a C3-acyl group would make the C3-proton more susceptible to abstraction, paving the way for further functionalization at this position.

Electron-donating groups (EDGs) at the C3 position, while less common, would be expected to decrease the acidity of the C3-proton, making deprotonation more challenging. The reactivity in such cases would likely shift towards reactions involving the carbonyl groups, such as reduction or addition of organometallic reagents.

The nature of the substituent also influences the reactivity of the two carbonyl groups at C2 and C4. An EWG at C3 can increase the electrophilicity of both carbonyl carbons, making them more susceptible to nucleophilic attack.

| Substituent at C3 | Predicted Effect on C3-H Acidity | Predicted Effect on Carbonyl Electrophilicity |

| -H | Baseline | Baseline |

| -COCH₃ (Acyl) | Increased | Increased |

| -CN (Cyano) | Significantly Increased | Significantly Increased |

| -NO₂ (Nitro) | Drastically Increased | Drastically Increased |

| -CH₃ (Methyl) | Decreased | Slightly Decreased |

| -OCH₃ (Methoxy) | Decreased | Decreased |

Electronic and Steric Factors Governing Derivatization Outcomes

The outcome of derivatization reactions on the this compound core is a delicate balance of electronic and steric factors.

Electronic Factors: The electronic nature of a substituent dictates the regioselectivity of many reactions. For instance, in a Knoevenagel condensation, a classic reaction for forming carbon-carbon bonds, an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.org For this compound, the C3 position acts as the active methylene component. The presence of an EWG at C3 would facilitate the initial deprotonation step, a crucial part of the Knoevenagel condensation mechanism. The electrophilicity of the reacting aldehyde or ketone also plays a critical role in the reaction's success.

Steric Factors: The steric bulk of both the substituents on the piperidine-2,4-dione ring and the incoming reagents is a major determinant of the reaction's feasibility and outcome. The gem-dimethyl group at C5 provides a significant steric shield around the C4-carbonyl and the C6-position. This can hinder the approach of bulky nucleophiles or electrophiles to these sites. For example, the reduction of the C4-carbonyl group might be slower than that of the C2-carbonyl if a sterically demanding reducing agent is used. Similarly, attempts to introduce large substituents at the C3 position may be impeded by steric clashes with the adjacent gem-dimethyl group.

The interplay between electronic and steric factors is evident in the selectivity of reactions. While electronic effects might favor a reaction at a particular site, steric hindrance could prevent it, leading to a reaction at a less electronically favored but more accessible position. For example, while an EWG at C3 enhances the electrophilicity of both carbonyls, a bulky nucleophile might preferentially attack the less sterically hindered C2-carbonyl.

| Reaction Type | Key Electronic Factor | Key Steric Factor | Governed Outcome |

| C3-Alkylation | Acidity of C3-H (enhanced by EWGs) | Bulk of alkylating agent and C5-gem-dimethyl group | Feasibility and yield of alkylation |

| Knoevenagel Condensation | Acidity of C3-H and electrophilicity of carbonyl partner | Bulk of aldehyde/ketone and C5-gem-dimethyl group | Reaction rate and product yield |

| Nucleophilic addition to C=O | Electrophilicity of C2 and C4 carbonyls | Steric hindrance around C2 and C4 (especially from C5-gem-dimethyl) | Regioselectivity (C2 vs. C4 attack) |

| Reduction of C=O | Electrophilicity of C2 and C4 carbonyls | Accessibility of carbonyl groups to the reducing agent | Selectivity of reduction |

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map out the complete proton and carbon framework of a molecule.

Application of ¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of 1,5,5-trimethylpiperidine-2,4-dione is predicted to provide distinct signals corresponding to each unique proton environment within the molecule. The chemical shifts are influenced by the electronic effects of the neighboring carbonyl groups and the nitrogen atom.

The expected signals are as follows:

N-CH₃: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom. This signal is anticipated to appear in the range of δ 2.8-3.2 ppm, deshielded by the adjacent nitrogen.

C(5)-CH₃: A singlet for the six protons of the two methyl groups at the C5 position. These geminal methyl groups are equivalent and will likely produce a sharp signal around δ 1.2-1.5 ppm.

Predicted ¹H NMR Data Table for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | 2.8 - 3.2 | Singlet | 3H |

| C(5)-(CH₃)₂ | 1.2 - 1.5 | Singlet | 6H |

| C(3)-H₂ | 2.5 - 2.9 | Singlet | 2H |

| C(6)-H₂ | 3.0 - 3.4 | Singlet | 2H |

Utilization of ¹³C NMR for Carbon Skeleton Determination

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The predicted ¹³C NMR chemical shifts are:

C=O (Carbonyls): The two carbonyl carbons at positions C2 and C4 are in different electronic environments. The C2 carbonyl, adjacent to the nitrogen, is expected to be more shielded than the C4 carbonyl. Predicted shifts are in the range of δ 168-175 ppm for C2 and δ 205-215 ppm for C4 (a ketone-like carbonyl).

N-CH₃: The carbon of the N-methyl group is anticipated to resonate at approximately δ 30-35 ppm.

C(5): The quaternary carbon at C5, bearing two methyl groups, will likely appear around δ 40-45 ppm.

C(5)-CH₃: The carbons of the geminal methyl groups at C5 are expected to have a chemical shift in the range of δ 25-30 ppm.

C(3) and C(6): The methylene (B1212753) carbons in the ring are expected at δ 45-55 ppm for C3 (adjacent to a carbonyl) and δ 50-60 ppm for C6 (adjacent to nitrogen).

Predicted ¹³C NMR Data Table for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C(2)=O | 168 - 175 |

| C(4)=O | 205 - 215 |

| C(6) | 50 - 60 |

| C(3) | 45 - 55 |

| C(5) | 40 - 45 |

| N-CH₃ | 30 - 35 |

| C(5)-(CH₃)₂ | 25 - 30 |

2D NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. nih.govsdsu.edu

¹H-¹H COSY: This experiment would reveal correlations between coupled protons. emerypharma.com For this compound, a key correlation would be expected between the diastereotopic protons on C3 and C6 if they were coupled. However, as they are separated by a carbonyl and a nitrogen atom respectively, no direct COSY cross-peaks are expected between the C3 and C6 methylene groups.

HMBC: This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of the molecular skeleton. emerypharma.comresearchgate.net Key predicted HMBC correlations include:

The N-CH₃ protons to the C2 and C6 carbons.

The C(5)-CH₃ protons to the C4, C5, and C6 carbons.

The C3 protons to the C2, C4, and C5 carbons.

The C6 protons to the C2, C4, and C5 carbons.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) in Compound Identification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This precise mass measurement is instrumental in confirming the molecular formula of C₈H₁₃NO₂.

Fragmentation Pathways of Trimethylpiperidinediones under Ionization

Under electron ionization (EI) conditions, this compound is expected to undergo characteristic fragmentation, providing valuable structural clues. The fragmentation of cyclic amines and ketones often involves alpha-cleavage and rearrangements. miamioh.edu

Predicted key fragmentation pathways include:

Alpha-cleavage adjacent to the nitrogen: Loss of a methyl radical from the N-methyl group to form a stable acylium ion.

Alpha-cleavage adjacent to the carbonyl group: Cleavage of the C4-C5 bond or the C3-C4 bond.

Loss of CO: A common fragmentation pathway for carbonyl-containing compounds.

McLafferty-type rearrangement: If a gamma-hydrogen is available, a neutral molecule can be eliminated.

The analysis of these fragment ions allows for the reconstruction of the molecular structure, complementing the data obtained from NMR spectroscopy.

X-ray Crystallography for Solid-State Structure Determination

As of the latest structural database searches, including the Cambridge Structural Database (CSD), a specific crystal structure for this compound has not been reported. cam.ac.ukcam.ac.uk However, the structural characteristics of this compound can be inferred by examining the crystallographic data of related piperidine-2,4-dione derivatives and analogous heterocyclic systems.

The piperidine (B6355638) ring is a fundamental structural motif in many synthetic and natural compounds. nih.gov In its unsubstituted form, piperidine adopts a chair conformation, which is the most stable arrangement, with hydrogen atoms in both axial and equatorial positions. ed.ac.uk The introduction of substituents on the piperidine ring can influence its conformation and lead to various structural isomers.

In the case of this compound, the nitrogen atom is methylated, and two methyl groups are attached to the C5 position. The bulky gem-dimethyl group at C5 is likely to have a significant impact on the ring's conformation, potentially leading to a more flattened or distorted chair form to alleviate steric strain.

A comparative analysis with structurally related compounds for which crystallographic data is available can provide further insights. For instance, the crystal structure of piperazine (B1678402), a related six-membered heterocycle, shows a chair conformation with equatorial N-H bonds. ed.ac.uk In more complex derivatives, such as certain bridged piperidine analogues, the ring can be constrained into boat or twist conformations. nih.gov

Table 1: Predicted Structural Features of this compound Based on Analogous Compounds

| Feature | Predicted Characteristic | Rationale based on Analogous Structures |

| Piperidine Ring Conformation | Distorted Chair or Twist-Boat | The presence of two sp2-hybridized carbonyl carbons and steric hindrance from the gem-dimethyl group at C5 would likely lead to a deviation from the ideal chair conformation seen in unsubstituted piperidine. |

| Methyl Group Orientations | The N-methyl group could be axial or equatorial, while the C5-methyl groups will occupy one axial and one equatorial position in a chair-like conformation. | The orientation will be dictated by minimizing steric interactions within the molecule. |

| Bond Lengths and Angles | C=O bond lengths will be typical for ketones. C-N bond lengths will be shorter than in saturated amines due to the influence of the adjacent carbonyl groups. | Based on general principles of organic chemistry and data from related dione (B5365651) structures. |

In the solid state, the crystal packing of molecules is governed by a variety of intermolecular forces, including hydrogen bonding, van der Waals forces, and dipole-dipole interactions. For piperidine derivatives, hydrogen bonding often plays a crucial role in defining the supramolecular architecture. researchgate.net

In the case of this compound, the molecule lacks a traditional hydrogen bond donor as the nitrogen atom is methylated and there are no hydroxyl or primary/secondary amine groups. However, the two carbonyl oxygen atoms can act as hydrogen bond acceptors. Therefore, in the presence of suitable donor molecules (like co-crystallized solvents or other functional groups in derivatives), it could participate in hydrogen bonding.

In the absence of strong hydrogen bond donors, the crystal packing of this compound would be primarily dictated by weaker C-H···O interactions and van der Waals forces. The methyl groups and the methylene protons of the piperidine ring can act as weak hydrogen bond donors, forming contacts with the carbonyl oxygen atoms of neighboring molecules. These types of interactions are commonly observed in the crystal structures of related heterocyclic compounds. mdpi.com

The analysis of related structures provides a framework for understanding the potential intermolecular interactions. For example, the crystal structure of piperazine is characterized by N-H···N hydrogen-bonded chains that link the molecules into sheets. ed.ac.uk In more complex systems, such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives, a variety of hydrogen bonds and π-π stacking interactions are observed, which are crucial for their biological activity. nih.gov

Table 2: Potential Intermolecular Interactions for this compound

| Interaction Type | Potential Donor/Acceptor | Significance in Crystal Packing |

| C-H···O Hydrogen Bonds | Donor: C-H bonds from methyl groups and the piperidine ring. Acceptor: Carbonyl oxygen atoms (O=C2 and O=C4). | Likely to be the primary directional interactions governing the crystal packing in the absence of stronger hydrogen bond donors. |

| Van der Waals Forces | All atoms in the molecule. | Contribute significantly to the overall cohesive energy of the crystal lattice. |

| Dipole-Dipole Interactions | Arising from the polar carbonyl groups. | Will influence the relative orientation of molecules within the crystal structure. |

Theoretical and Computational Studies of 1,5,5 Trimethylpiperidine 2,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in exploring the electronic properties and energetic landscape of 1,5,5-trimethylpiperidine-2,4-dione. These methods, particularly Density Functional Theory (DFT), allow for a detailed examination of the molecule's structure and reactivity at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying the electronic structure of molecules like this compound. nih.gov This method calculates the electron density of a system to determine its energy and other properties. For heterocyclic compounds, DFT has been successfully used to examine molecular configuration, frontier orbitals, and thermodynamic characteristics. researchgate.net

In typical DFT studies on related heterocyclic systems, such as piperidine (B6355638) derivatives, the B3LYP functional combined with a basis set like 6-311++G(d,p) is often employed to optimize the molecular geometry and predict energetic properties. researchgate.netmdpi.com Such calculations for this compound would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. The resulting optimized geometry is a minimum on the potential energy surface, representing the most stable arrangement of the atoms. Furthermore, DFT calculations can yield important energetic data, such as the total electronic energy, enthalpy, and Gibbs free energy, which are fundamental to understanding the molecule's stability.

Table 1: Representative DFT Functionals and Basis Sets for Heterocyclic Compounds

| Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization and electronic properties of piperidinium (B107235) compounds. researchgate.net |

| B3LYP | 6-311+G | HOMO-LUMO analysis and quantum chemical parameters of trimethyl-diheterophosphinane derivatives. mdpi.com |

| PBE | 3z | Conformational analysis of trimethyl-1,3-dithianes. researchgate.net |

Molecular Orbital Analysis (e.g., LUMO energy, Molecular Electrostatic Potential)

Molecular orbital analysis provides deep insights into the reactivity and electronic behavior of this compound. Key aspects of this analysis are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO, often referred to as frontier orbitals, are crucial for predicting chemical reactivity. mdpi.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For analogous systems, HOMO energies have been determined to be around -5.8 to -6.0 eV, with LUMO energies in the range of -2.7 to -2.9 eV. rsc.org

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and to predict the sites of electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP map displays regions of varying electrostatic potential on the molecular surface. Typically, red-colored regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue-colored regions represent positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the dione (B5365651) group, highlighting them as primary sites for interaction with electrophiles.

Table 2: Key Parameters from Molecular Orbital Analysis

| Parameter | Significance | Predicted Characteristics for this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability; related to ionization potential. mdpi.com | The nitrogen atom's lone pair and C=O π-orbitals would contribute significantly. |

| LUMO Energy | Electron-accepting ability; related to electron affinity. mdpi.com | The antibonding π* orbitals of the carbonyl groups would be the primary contributors. |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability. mdpi.com | A significant gap is expected, typical of stable organic molecules. |

| MEP Negative Regions | Sites for electrophilic attack (e.g., protonation). researchgate.net | Expected around the carbonyl oxygen atoms. |

| MEP Positive Regions | Sites for nucleophilic attack. researchgate.net | Expected around the hydrogen atoms and potentially the carbonyl carbon atoms. |

Proton Affinity and Basicity Predictions

Theoretical methods can predict the proton affinity (PA) and gas-phase basicity (GB) of this compound. These values quantify the molecule's ability to accept a proton, a fundamental aspect of its chemical reactivity. Calculations for related nitrogen-containing heterocycles, like guanidines, have successfully employed DFT to study their high basicity. mdpi.com

For piperidine derivatives, the primary site of protonation is the nitrogen atom. The proton affinity of N-methylpiperidine, a related compound, has been experimentally determined to be 229.2 kcal/mol. nist.gov Computational models can calculate the energy change associated with the protonation of this compound. The presence of two electron-withdrawing carbonyl groups adjacent to the nitrogen atom in the piperidine-2,4-dione ring is expected to significantly decrease its basicity compared to N-methylpiperidine, as these groups pull electron density away from the nitrogen, making its lone pair less available for protonation.

Molecular Dynamics and Conformational Sampling

While quantum calculations focus on static electronic properties, molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior, including its conformational flexibility and interactions with its environment.

Exploration of Conformational Space for Piperidinedione Ring

The six-membered piperidinedione ring is not planar and can adopt several conformations. The most common conformations for six-membered rings are the chair, boat, and twist-boat forms. rsc.org Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers.

For substituted piperidine rings, the chair conformation is typically the most stable. researchgate.netrsc.org In this compound, the piperidinedione ring is expected to exist predominantly in a chair conformation to minimize steric strain and torsional strain. Conformational analysis of related systems, such as 4-substituted piperidines, has shown that the energetic preference for axial versus equatorial substituents can be accurately predicted using molecular mechanics force fields. nih.gov The gem-dimethyl groups at the C5 position are fixed, but the N-methyl group can potentially exist in either an axial or equatorial position, leading to two distinct chair conformers with different energies. Quantum chemical calculations can determine the relative energies of these conformers and the energy barriers for their interconversion. researchgate.net

Simulation of Intermolecular Interactions and Solvent Effects

Molecular dynamics simulations are particularly useful for studying how this compound interacts with other molecules, including solvent molecules. researchgate.net These simulations model the movement of atoms over time, providing insights into intermolecular forces like hydrogen bonding and van der Waals interactions.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For piperidine-2,4-dione systems, computational approaches can map out potential energy surfaces, identify key intermediates, and determine the energetics of various reaction pathways.

Transition State Analysis and Energy Barriers

The study of transition states is fundamental to understanding reaction kinetics. Computational methods, particularly density functional theory (DFT), are adept at locating transition state geometries and calculating their corresponding energy barriers. This information is crucial for predicting the feasibility and rate of a given reaction.

For instance, the synthesis of substituted piperidine-2,4-diones can be achieved through Dieckmann cyclization. core.ac.uk Computational analysis of this reaction would involve locating the transition state for the intramolecular condensation. The energy barrier calculated for this step would be a key determinant of the reaction's success under specific conditions. While specific data for this compound is unavailable, a hypothetical reaction pathway and its associated energy profile could be modeled.

Illustrative Example: Hypothetical Energy Profile for a Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -10.0 |

This table is illustrative and does not represent experimental data for this compound.

Prediction of Reaction Outcomes and Selectivity

A significant advantage of computational chemistry is its ability to predict the outcomes of reactions, including their selectivity (chemo-, regio-, and stereoselectivity). By comparing the energy barriers of competing reaction pathways, chemists can predict which product is likely to be favored.

The synthesis of substituted piperidine-2,4-diones often yields a mixture of products. For example, in regioselective syntheses like the Dieckmann cyclization, computational modeling can explain and predict the observed regioselectivity by comparing the energies of the transition states leading to the different regioisomers. core.ac.uk Modern approaches even leverage machine learning, trained on vast datasets of known reactions, to predict the major product of a given set of reactants and reagents. mit.edunih.gov

Factors Influencing Predicted Selectivity in Piperidine-2,4-dione Synthesis:

| Factor | Computational Insight |

| Steric Hindrance | Calculation of steric clashes in transition state geometries. |

| Electronic Effects | Analysis of charge distribution and orbital interactions. |

| Solvent Effects | Inclusion of implicit or explicit solvent models to account for stabilization of intermediates and transition states. |

This table outlines general principles of how computational chemistry predicts selectivity and is not based on specific data for this compound.

Isotope Effects in Reaction Pathways

Kinetic Isotope Effects (KIEs) are a powerful experimental tool for probing reaction mechanisms, and computational chemistry provides the means to calculate and interpret these effects. By substituting an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be observed. These changes are due to the difference in the zero-point vibrational energies of the bonds involving the isotopes.

A study on the reaction of piperidine with 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane in various solvents provides an example of how KIEs can be used to elucidate a reaction mechanism. rsc.org The observed small kinetic isotope effects (kH/kD) of 1.0 to 1.6 were interpreted in the context of a multi-step mechanism. rsc.org

Kinetic Isotope Effects for the Reaction of Piperidine with 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane at 30 °C

| Solvent | kH/kD |

| Benzonitrile | ~1.0 |

| Acetonitrile | ~1.6 |

| Dimethyl sulfoxide | ~1.0 |

Data sourced from J. Chem. Soc., Perkin Trans. 2, 1986, 55-60. rsc.org This data pertains to piperidine, a related amine, and not this compound.

Computational modeling of the reaction pathway, including the calculation of vibrational frequencies for the reactants and transition states with and without the isotopic substitution, can provide theoretical KIE values. Agreement between the calculated and experimental KIEs lends strong support to the proposed reaction mechanism.

Applications in Advanced Organic Synthesis and Chemical Research

1,5,5-Trimethylpiperidine-2,4-dione as a Synthetic Building Block

As a synthetic building block, the compound offers a rigid scaffold with multiple points for chemical modification. The dione (B5365651) functionality, the N-methyl group, and the gem-dimethyl group at the C5 position define its reactivity and stereochemical potential.

The piperidine-2,4-dione framework is a convenient and modern platform for the construction of functionalized piperidine-type systems that have significant synthetic and medicinal potential. nih.gov The inherent reactivity of the dione's carbonyl groups and adjacent methylene (B1212753) positions allows for a variety of chemical transformations. These sites can undergo condensations, alkylations, and rearrangements to build fused or spirocyclic heterocyclic systems.

While specific examples starting directly from this compound are not extensively documented in dedicated studies, the general class of piperidine-2,4-diones serves as precursors in the synthesis of natural products and pharmaceutically relevant compounds. nih.gov For instance, related piperidone structures are used as key intermediates in the synthesis of drugs like Promedol. google.com The strategic placement of the N-methyl and gem-dimethyl groups in this compound offers a unique starting point, pre-organizing the molecule for specific synthetic outcomes and preventing unwanted side reactions like enolization at the C5 position. This makes it a potentially valuable precursor for creating complex molecules with precisely controlled architectures. For example, new synthetic routes to complex fused heterocycles, such as pyrimidotriazinediones, often rely on the condensation of activated dione-like precursors. researchgate.net

In modern drug discovery and materials science, the generation of chemical libraries around a central "scaffold" is a key strategy for identifying new lead compounds. umb.edu The piperidine (B6355638) ring is considered an important scaffold in pharmaceutical research. nih.gov this compound is well-suited for this role. Its derivative, Methyprylon, serves as a clear example of a substituted piperidine-2,4-dione that has found application. caymanchem.com

The concept of a "versatile small molecule scaffold" is exemplified by related structures like 1,4,4-trimethylpiperidine-2,5-dione, which highlights the utility of this compound class in synthetic programs. biosynth.com A scaffold like this compound provides a rigid three-dimensional framework upon which diverse substituents can be installed. This allows chemists to systematically vary the steric and electronic properties of the final molecules, creating a library of related compounds for high-throughput screening. umb.edu The functional handles—the two carbonyl groups—allow for the attachment of various chemical fragments, enabling the exploration of a wide chemical space around the core piperidinedione structure.

Role in Method Development for Organic Transformations

The development of new chemical reactions is fundamental to advancing organic chemistry. This often requires the use of well-behaved and representative substrates to test and optimize new synthetic methods.

This compound can serve as a valuable substrate for the discovery and exploration of novel organic reactions. Its defined structure and multiple reactive sites can be used to probe the limits of new reagents and catalytic systems.

A parallel can be drawn from studies on other heterocyclic diones, such as N-methyl-1,2,4-triazoline-3,5-dione (MeTAD). Researchers have used MeTAD as a substrate in reactions with various bicycloalkadienes to explore the scope of the homo-Diels-Alder reaction. mdpi.com This investigation revealed that while some substrates yielded the expected products, others led to interesting "insertion" products or even complete inhibition of reactivity, providing crucial insights into the reaction's mechanism and limitations. mdpi.com

Similarly, this compound, with its β-dicarbonyl system, could be employed as a substrate to:

Test new C-H activation methods on the C3 and C6 methylene groups.

Explore novel catalytic reductions or asymmetric transformations of the ketone functionalities.

Discover new multicomponent reactions where the dione acts as one of the key reactants.

When developing new catalysts, chemists rely on standard "benchmark" reactions to evaluate and compare their performance in terms of yield, selectivity, and turnover number. A suitable benchmark substrate should be readily available, stable, and give a clean, easily analyzable reaction outcome.

This compound possesses the qualities of a potential benchmark substrate for several types of catalytic transformations. For example, in the development of catalysts for asymmetric hydrogenation, the reduction of one of the two carbonyl groups would be an excellent test of enantioselectivity. The gem-dimethyl substitution at the C5 position blocks potential side reactions, ensuring that the reactivity is focused on the intended functional groups. Researchers developing catalysts for perimidine synthesis, for instance, test their systems against a variety of carbonyl compounds to establish feasibility and efficiency. nih.gov Using a standardized substrate like this compound across different studies would allow for more direct and meaningful comparisons of catalyst efficacy.

Integration into Mechanistic Probes and Chemical Tools

Beyond its role in synthesis, this compound and its derivatives can be integrated into tools designed to study biological systems and elucidate chemical reaction mechanisms. Its historical use as the pharmaceutical Methyprylon provides a foundation for its utility as a well-characterized chemical entity. caymanchem.comfda.gov

Today, Methyprylon is categorized as an analytical reference standard, a critical tool for research and forensic applications that require a pure, verified sample for instrument calibration and compound identification. caymanchem.com

Furthermore, the piperidine scaffold is central to many chemical probes. For example, analogues of the DPP-4 inhibitor Alogliptin, which features a piperidine ring linked to a uracil (B121893) (a pyrimidine-2,4-dione), are synthesized to study enzyme-inhibitor interactions. beilstein-journals.org By modifying the piperidine moiety, researchers can probe how structural changes affect binding affinity and selectivity. beilstein-journals.org In another context, the products derived from reactions involving heterocyclic diones have been used to generate strained azo compounds, which serve as mechanistic probes to provide important insights into the reactivity of diradicals. mdpi.com The stable yet reactive nature of the this compound core makes it an attractive candidate for incorporation into more complex molecules designed for similar mechanistic studies or as probes for biological targets.

Data Tables

Table 1: Properties of this compound (Methyprylon)

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3,3-diethyl-5-methyl-2,4-piperidinedione* | caymanchem.com |

| CAS Number | 125-64-4 | caymanchem.com |

| Molecular Formula | C₁₀H₁₇NO₂ | caymanchem.comfda.gov |

| Molecular Weight | 183.25 g/mol | fda.gov |

| Synonyms | Methyprylon, Ro 1-6463, NSC 30442 | caymanchem.com |

| Category | Analytical Reference Standard, Sedative | caymanchem.com |

*Note: The specific compound in the article title is this compound. However, detailed data is most available for its well-known analogue Methyprylon (3,3-diethyl-5-methyl-2,4-piperidinedione), which shares the core piperidine-2,4-dione scaffold.

Table 2: Summary of Applications in Chemical Research

| Application Area | Specific Use | Rationale | Supporting Concepts |

|---|---|---|---|

| Synthetic Building Block | Precursor for complex heterocycles | The piperidine-2,4-dione core is a platform for building functionalized systems. | nih.gov |

| Chemical Library Synthesis | Central scaffold for diversification | The rigid core allows for systematic attachment of diverse chemical fragments. | umb.edubiosynth.com |

| Method Development | Substrate for novel reaction discovery | A well-defined structure to test the limits and mechanisms of new reactions. | mdpi.com |

| Chemical Tools | Analytical reference standard | Provides a pure, verified standard for forensic and research identification. | caymanchem.com |

| Chemical Tools | Mechanistic probe development | Can be incorporated into larger molecules to study reaction mechanisms or biological interactions. | mdpi.combeilstein-journals.org |

Use in Understanding Reaction Pathways

The this compound molecule serves as an excellent model for studying various reaction pathways in organic chemistry. The presence of two carbonyl groups with different chemical environments (amide vs. ketone) and an adjacent methylene group allows for the investigation of selectivity in a range of chemical transformations.

Enolate Chemistry and Tautomerism:

The dione structure of this compound is a prime candidate for exploring the regioselectivity of enolate formation. The methylene group at the C3 position is flanked by two carbonyl groups, making its protons acidic and susceptible to deprotonation to form an enolate. The gem-dimethyl group at the C5 position prevents enolization at that site, thus simplifying the study of enolate formation and subsequent reactions at the C3 position.

Researchers can investigate the kinetic versus thermodynamic control of enolate formation by varying reaction conditions such as the base, solvent, and temperature. The N-methyl group can also influence the electronic properties of the amide carbonyl and, consequently, the acidity of the C3 protons.

Stereoselective Transformations:

The prochiral nature of the C3 methylene group, once deprotonated, offers a platform for studying stereoselective alkylation, aldol (B89426), and Michael addition reactions. The steric hindrance imposed by the gem-dimethyl group at C5 and the N-methyl group can direct the approach of electrophiles, leading to predictable diastereomeric outcomes. By studying these reactions, chemists can gain a deeper understanding of the factors that govern stereoselectivity in cyclic systems.

Reaction Mechanism Studies:

The piperidine-2,4-dione core is a useful tool for elucidating reaction mechanisms. For instance, it can be employed in studies of ring-opening and ring-closing reactions, as well as rearrangements. The relative stability of intermediates and transition states can be probed by introducing substituents and observing their effect on reaction rates and product distributions. A review of piperidine-2,4-dione-type azaheterocycles highlights their role as a platform for constructing functionalized piperidine systems through various synthetic methods, including those involving carbonyl transformations and anionic enolate rearrangements. rsc.orgresearchgate.net

The following table summarizes the reactive sites of this compound and their potential applications in mechanistic studies:

| Reactive Site | Type of Reaction | Mechanistic Insights |

|---|---|---|

| C3 Methylene | Enolate formation, Alkylation, Aldol, Michael Addition | Regioselectivity, Stereoselectivity, Kinetic vs. Thermodynamic Control |

| C2 Carbonyl (Amide) | Reduction, Nucleophilic Addition | Reactivity of lactams, Amide resonance effects |

| C4 Carbonyl (Ketone) | Reduction, Nucleophilic Addition, Wittig Reaction | Chemoselectivity (amide vs. ketone), Steric hindrance effects |

| Nitrogen Atom | Basicity modulation, N-alkylation/acylation | Influence of N-substituents on ring reactivity |

Development of Functionalized Molecular Systems

The piperidine-2,4-dione scaffold, and by extension this compound, is a versatile building block for the synthesis of more complex and functionalized molecular systems with potential applications in medicinal chemistry and materials science. researchgate.net The ability to selectively modify the ring at various positions allows for the creation of a diverse library of compounds.

Asymmetric Catalysis and Synthesis of Bioactive Molecules:

The development of stereoselective methods to functionalize the piperidine ring is of great interest. rsc.orgrsc.org For example, the catalytic asymmetric functionalization of the C3 position can lead to chiral piperidine derivatives, which are common motifs in many natural products and pharmaceuticals. researchgate.net The piperidine moiety is a key component in numerous bioactive compounds, and the dione functionality provides a handle for further chemical modifications. nih.govijnrd.org

Spirocyclic and Fused Ring Systems:

The dione can be used as a precursor for the synthesis of spirocyclic and fused-ring systems. For example, a double aldol condensation or similar cyclization strategies could be employed to construct bicyclic structures. These complex, three-dimensional architectures are of interest in drug discovery due to their conformational rigidity and potential for novel biological activities.

Polymer and Materials Science:

Functionalized piperidines can also be incorporated into polymers and other materials. The nitrogen atom can be used to append the piperidine unit to a polymer backbone, while the carbonyl groups can be modified to tune the material's properties, such as solubility, thermal stability, and ability to coordinate with metal ions.

The following table provides examples of functionalized molecular systems that could be derived from a this compound precursor and their potential applications.

| Derived Molecular System | Synthetic Strategy | Potential Application |

|---|---|---|

| Chiral 3-substituted piperidines | Asymmetric alkylation of the C3 enolate | Pharmaceutical intermediates, Chiral ligands |

| Spiro-hydantoins | Bucherer-Bergs reaction at the C4 ketone | Bioactive compounds |

| Fused pyrazoles | Condensation with hydrazine (B178648) at the C2 and C4 positions | Heterocyclic scaffolds for drug discovery |

| Functionalized polymers | Polymerization of a vinyl-substituted derivative | Specialty polymers, Drug delivery systems |

Future Directions in Research on 1,5,5 Trimethylpiperidine 2,4 Dione

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and economically viable synthetic methods is a paramount goal in modern chemistry. For 1,5,5-trimethylpiperidine-2,4-dione, future research will likely focus on developing more efficient and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of exploration include:

Catalytic Innovations: A shift from stoichiometric reagents to catalytic systems is a promising direction. This includes the exploration of novel metal-based and organocatalysts to improve yield and selectivity. For instance, recent advancements in the synthesis of substituted piperidines have highlighted the efficacy of catalysts like rhodium and palladium in achieving high yields and stereoselectivity under mild conditions. mdpi.com The development of heterogeneous catalysts, such as cobalt nanoparticles on a titanium support, offers the advantage of easy separation and recyclability, contributing to more sustainable processes. mdpi.com

Biocatalysis: The use of enzymes in organic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods. Future research could explore the use of engineered enzymes, such as lipases or transaminases, to catalyze the formation of the piperidinedione ring with high enantioselectivity. rsc.orgnih.govchemistryviews.org Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, could further streamline the synthesis. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govtcichemicals.comyoutube.comnih.gov Investigating photoredox-catalyzed cyclization reactions to construct the this compound core could lead to more efficient and atom-economical synthetic pathways. nih.govtcichemicals.com

Promising Sustainable Synthetic Strategies for Piperidinediones

| Synthetic Strategy | Key Advantages | Potential Catalysts/Systems | Relevant Research Findings |

|---|---|---|---|

| Heterogeneous Catalysis | Easy catalyst separation and recyclability, reduced waste. | Cobalt nanoparticles on titanium, Palladium on carbon. mdpi.com | Acid-free hydrogenation with good yields and selectivity in water. mdpi.com |

| Biocatalysis | High selectivity (enantio- and regioselectivity), mild reaction conditions, environmentally benign. | Immobilized Candida antarctica lipase (B570770) B (CALB), Transaminases. rsc.orgnih.govchemistryviews.org | Successful gram-scale synthesis of piperidine (B6355638) derivatives with catalyst reusability for up to ten cycles. rsc.org |

| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions, access to novel reactivity. | Iridium and organic photoredox catalysts. nih.govnih.gov | Highly diastereoselective α-amino C–H arylation of substituted piperidines. nih.gov |

Exploration of Novel Reactivity and Transformation Pathways

Beyond its synthesis, understanding and exploiting the inherent reactivity of this compound is crucial for its application in constructing more complex molecules. Future research will focus on uncovering novel transformation pathways and expanding its synthetic utility.

Selective Functionalization: Developing methods for the selective functionalization of the piperidinedione core at various positions will be a key area of investigation. This includes C-H activation strategies to introduce new substituents without the need for pre-functionalized starting materials. Photoredox catalysis has already shown promise in the diastereoselective functionalization of piperidines. nih.gov

Radical Chemistry: The exploration of radical-mediated reactions offers a powerful approach to forming new bonds. Radical cross-coupling reactions, for example, can be used to introduce a variety of functional groups onto the piperidine ring. chemistryviews.org

Ring-Opening and Rearrangement Reactions: Investigating ring-opening and rearrangement reactions of the this compound scaffold could lead to the synthesis of novel acyclic or different heterocyclic structures, further diversifying its chemical space.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling will play a pivotal role in predicting its properties and guiding experimental work.

QSAR and 3D-QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.govresearchgate.netresearchgate.net These models can then be used to virtually screen large libraries of compounds and prioritize the synthesis of the most promising candidates.

Molecular Dynamics Simulations: Molecular dynamics simulations can provide insights into the conformational flexibility of the piperidinedione ring and its interactions with biological targets at an atomic level. nih.gov This understanding is crucial for the rational design of molecules with enhanced binding affinity and selectivity.

Reaction Mechanism and Catalyst Design: Computational methods can be employed to elucidate the mechanisms of reactions involving this compound and to design more efficient catalysts for its synthesis and functionalization. nih.govchapman.edu

Application of Computational Modeling in Piperidinedione Research

| Computational Method | Application | Expected Outcome |

|---|---|---|

| QSAR/3D-QSAR | Predicting biological activity of derivatives. nih.govresearchgate.netresearchgate.net | Identification of key structural features for activity, guiding the design of more potent compounds. |

| Molecular Dynamics Simulations | Studying ligand-receptor interactions and conformational dynamics. nih.gov | Understanding binding modes and designing molecules with improved affinity and selectivity. |

| Density Functional Theory (DFT) | Investigating reaction mechanisms and electronic properties. researchgate.net | Rational design of catalysts and prediction of reactivity. |

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is revolutionizing the pace of chemical discovery. Applying these technologies to the study of this compound will accelerate the exploration of its chemical space and the identification of new applications.

Automated Synthesis Platforms: The development of automated platforms for the synthesis and purification of libraries of this compound derivatives will enable the rapid generation of a diverse range of compounds for screening. nih.gov

High-Throughput Screening: HTS technologies can be used to rapidly screen large compound libraries for desired biological activities or material properties. nih.goviu.eduthermofisher.commdpi.com This will facilitate the discovery of new applications for molecules based on the this compound scaffold.

Design of Novel Architectures Utilizing the Piperidinedione Scaffold

The inherent structural features of this compound make it an attractive scaffold for the design of novel molecular architectures with diverse functionalities.

Medicinal Chemistry: The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. researchgate.net Future research will focus on designing and synthesizing novel this compound derivatives as potential therapeutic agents for a wide range of diseases. nih.govnih.govnih.gov

Materials Science: The rigid and well-defined structure of the piperidinedione ring could be exploited in the design of new materials, such as polymers, liquid crystals, or functional dyes.

Supramolecular Chemistry: The hydrogen bonding capabilities of the dione (B5365651) functionality could be utilized in the construction of self-assembling supramolecular structures with interesting properties and applications.

By pursuing these future research directions, the scientific community can continue to unlock the vast potential of this compound, leading to exciting discoveries in synthesis, medicine, and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,5,5-Trimethylpiperidine-2,4-dione, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis of this compound (CAS 6851-81-6) typically involves cyclocondensation reactions of urea derivatives with ketones or via alkylation of hydantoin precursors. For example, analogous hydantoin derivatives are synthesized using microwave-assisted protocols to enhance reaction efficiency and reduce byproducts . Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) is critical. For instance, using aprotic solvents like DMF and catalytic bases (e.g., K₂CO₃) can improve alkylation efficiency . Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >98% purity, as validated by HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the methyl substitution pattern and piperidine ring conformation. For example, methyl protons typically appear as singlets in the range δ 1.2–1.5 ppm, while carbonyl carbons resonate near δ 170–180 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or Electron Ionization (EI-MS) provides molecular weight confirmation (C₆H₁₀N₂O₂, MW 142.16 g/mol). The base peak often corresponds to fragmentation of the piperidine ring .

- HPLC : Reverse-phase HPLC with UV detection at 210–230 nm is recommended for purity assessment, using C18 columns and acetonitrile/water gradients .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .

- Spill Management : Collect spills using absorbent materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Discrepancies in bioactivity data often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To address this:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .

- Structural Analog Comparison : Synthesize and test analogs with incremental modifications (e.g., methyl group removal) to isolate pharmacophoric features .

- Meta-Analysis : Use databases like ChEMBL to compare activity trends against related targets (e.g., enzyme inhibition vs. receptor modulation) .

Q. How can computational modeling predict the reactivity or bioactivity of this compound in drug discovery contexts?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization .

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., cytochrome P450 enzymes), guided by crystallographic data .

- ADMET Prediction : Tools like SwissADME estimate blood-brain barrier permeability (e.g., logP ~1.2 suggests moderate CNS penetration) and metabolic stability .

Q. What role does the 1,5,5-trimethyl substitution pattern play in modulating the compound’s physicochemical properties compared to non-methylated analogs?

- Methodological Answer :

- Lipophilicity : Methyl groups increase logP by ~0.3–0.5 units per group, enhancing membrane permeability but potentially reducing aqueous solubility .

- Conformational Rigidity : 1,5,5-Trimethylation restricts piperidine ring puckering, favoring chair conformations that stabilize target binding .

- Steric Effects : Methyl groups at positions 1 and 5 hinder enzymatic degradation (e.g., cytochrome P450 oxidation), prolonging half-life in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.